6-Oxodocetaxel
Overview
Description
6-Oxodocetaxel is an impurity in the production of docetaxel . Docetaxel is a taxane drug used to treat several types of cancers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Oxodocetaxel include a density of 1.4±0.1 g/cm3, boiling point of 887.3±65.0 °C at 760 mmHg, vapour pressure of 0.0±0.3 mmHg at 25°C, enthalpy of vaporization of 135.1±3.0 kJ/mol, flash point of 490.4±34.3 °C, and index of refraction of 1.614 . It has 15 H bond acceptors, 4 H bond donors, 13 freely rotating bonds, and a polar surface area of 221 Å2 .
Scientific Research Applications
Oxytocin in General Anxiety and Social Fear : Oxytocin (OXT) is a neuropeptide with anxiolytic and antistress effects, with potential therapeutic use for treating psychopathologies associated with anxiety, fear, and social dysfunctions (Neumann & Slattery, 2016).
Pharmacology of HI-6, an H-series oxime : HI-6 is an oxime developed for reactivation of soman-phosphorylated acetylcholinesterase. Its antidotal qualities for organophosphorus pesticide poisoning are notable (Rousseaux & Dua, 1989).
Oxidopamine and Oxidative Stress : Oxidopamine (6-hydroxydopamine, 6-OHDA) is used in experimental models of Parkinson's disease and other disorders. Its mechanism involves generating reactive oxygen species in dopaminergic neurons (Pantić et al., 2021).
Development of Bisquaternary Oxime HI-6 for Nerve Agent Poisoning : HI-6 is studied for its effectiveness in various species and is safe in humans for use against nerve agents (Lundy, Raveh, & Amitai, 2006).
Oxetanes in Drug Discovery : Oxetanes can change aqueous solubility, lipophilicity, metabolic stability, and conformational preference, making them useful in drug discovery (Wuitschik et al., 2010).
Docetaxel and Oxaliplatin in Ovarian Cancer : A study on the efficacy and toxicity of the combination of docetaxel and oxaliplatin in treating platinum-sensitive recurrent ovarian cancer (Ferrandina et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLQDWANVNOXBK-YYCGEXIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168225 | |
Record name | 6-Oxodocetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxodocetaxel | |
CAS RN |
167074-97-7 | |
Record name | 6-Oxodocetaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167074977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxodocetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-OXODOCETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB305F5FMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.